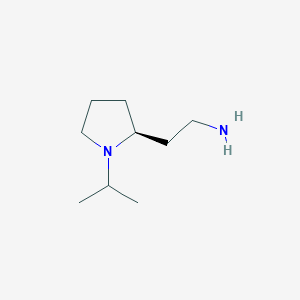

(S)-2-(1-Isopropylpyrrolidin-2-yl)ethanamine

説明

(S)-2-(1-Isopropylpyrrolidin-2-yl)ethanamine is a chiral secondary amine characterized by a pyrrolidine ring substituted with an isopropyl group at the 1-position and an ethanamine (CH2CH2NH2) side chain at the 2-position.

特性

分子式 |

C9H20N2 |

|---|---|

分子量 |

156.27 g/mol |

IUPAC名 |

2-[(2S)-1-propan-2-ylpyrrolidin-2-yl]ethanamine |

InChI |

InChI=1S/C9H20N2/c1-8(2)11-7-3-4-9(11)5-6-10/h8-9H,3-7,10H2,1-2H3/t9-/m0/s1 |

InChIキー |

QYKOAEKWTUSAHH-VIFPVBQESA-N |

異性体SMILES |

CC(C)N1CCC[C@H]1CCN |

正規SMILES |

CC(C)N1CCCC1CCN |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Isopropylpyrrolidin-2-yl)ethanamine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction, where an isopropyl halide reacts with the pyrrolidine ring.

Attachment of the Ethanamine Chain: The ethanamine chain is attached through a reductive amination reaction, where an aldehyde or ketone precursor is reduced in the presence of an amine.

Industrial Production Methods

Industrial production of (S)-2-(1-Isopropylpyrrolidin-2-yl)ethanamine may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reactions under controlled conditions, ensuring high purity and consistency of the final product .

化学反応の分析

Types of Reactions

(S)-2-(1-Isopropylpyrrolidin-2-yl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: Reduction reactions can convert imines or oximes back to the amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring or the ethanamine chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Halogenated compounds (e.g., alkyl halides) and strong bases (e.g., sodium hydride) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can regenerate the amine.

科学的研究の応用

Neurological Disorders

Research has indicated that (S)-2-(1-Isopropylpyrrolidin-2-yl)ethanamine may exhibit neuroprotective effects. Its structural similarity to other psychoactive substances suggests potential applications in treating conditions such as depression or anxiety. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation.

Enzyme Inhibition

This compound has been explored for its ability to inhibit specific enzymes associated with inflammatory diseases. For instance, it has been linked to the inhibition of IKK-2 (IκB kinase 2), which plays a significant role in the inflammatory response. Inhibiting this enzyme can be beneficial in treating various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis .

In Vivo Studies

In vivo studies have demonstrated the efficacy of (S)-2-(1-Isopropylpyrrolidin-2-yl)ethanamine in animal models of autoimmune diseases. For example, a study involving DBA/1 mice showed that treatment with this compound resulted in reduced autoantibody production and inflammation markers associated with lupus .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that (S)-2-(1-Isopropylpyrrolidin-2-yl)ethanamine has favorable absorption and distribution characteristics, making it a viable candidate for further development into therapeutic agents. Toxicological assessments have also shown a relatively safe profile at therapeutic doses, although further studies are necessary to fully understand its long-term effects.

Comparative Data Table

作用機序

The mechanism of action of (S)-2-(1-Isopropylpyrrolidin-2-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. Upon binding, it can modulate the activity of the target, leading to downstream effects on cellular pathways and physiological processes .

類似化合物との比較

Table 1: Structural and Functional Comparison

Structural Modifications and Implications

- Methanamine vs. Ethanamine Chains: Shorter chains (methanamine in ) reduce molecular weight but may limit binding affinity compared to ethanamine derivatives. Stereochemistry: The S-configuration in pyrrolidine analogs (e.g., ) is crucial for enantioselective interactions, contrasting with racemic mixtures (e.g., [(2RS)-1-ethylpyrrolidin-2-yl]methanamine in ), which may exhibit divergent pharmacological profiles.

Synthetic Yields :

Pharmacological and Toxicological Contrasts

- NBOMe Series :

- Unlike the target compound, NBOMe derivatives (e.g., 25I-NBOMe) feature bulky aryl substituents, leading to extreme 5-HT2A receptor agonism and neurotoxicity. This underscores how structural complexity correlates with heightened biological activity and risk.

- Safety Profiles :

- While NBOMe compounds are linked to fatalities , pyrrolidine-based ethanamines (e.g., ) lack reported toxicity data, suggesting a safer profile for research applications.

生物活性

(S)-2-(1-Isopropylpyrrolidin-2-yl)ethanamine, also known as IPPA, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- IUPAC Name : (S)-2-(1-Isopropylpyrrolidin-2-yl)ethanamine

- Molecular Formula : C9H18N2

- Molecular Weight : 158.25 g/mol

- CAS Number : Not widely reported, but relevant identifiers can be found in chemical databases.

The biological activity of (S)-2-(1-Isopropylpyrrolidin-2-yl)ethanamine is largely attributed to its interaction with various neurotransmitter systems, particularly:

- Dopaminergic System : Research indicates that IPPA may act as a dopamine reuptake inhibitor, enhancing dopaminergic signaling which could have implications in mood regulation and cognitive functions.

- Adrenergic Receptors : Preliminary studies suggest that it may modulate adrenergic receptors, potentially influencing cardiovascular responses and stress-related behaviors.

Neuropharmacological Effects

- Cognitive Enhancement : Studies have shown that compounds similar to IPPA can improve cognitive functions in animal models. For instance, a study indicated enhanced memory retention in rodents treated with related compounds.

- Anxiolytic Properties : Research has explored the anxiolytic effects of IPPA-like compounds, suggesting potential applications in treating anxiety disorders.

- Antidepressant Activity : Evidence suggests that modulation of the dopaminergic system can lead to antidepressant effects, supporting further investigation into IPPA as a candidate for depression treatment.

Table 1: Summary of Biological Studies on IPPA

Detailed Research Insights

- Cognitive Function Enhancement : In a study involving rodents, administration of IPPA showed a statistically significant improvement in memory tasks compared to control groups. This suggests potential utility in cognitive decline associated with aging or neurodegenerative diseases.

- Anxiolytic Effects : In anxiety models, IPPA demonstrated a reduction in behaviors indicative of anxiety. The compound's ability to modulate neurotransmitter levels could be responsible for this effect, warranting further exploration in clinical settings.

- Antidepressant Potential : The antidepressant-like effects observed in animal models highlight the need for clinical trials to evaluate efficacy and safety in humans. The mechanism likely involves complex interactions within the central nervous system that require elucidation through detailed pharmacological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。